

# Application Notes and Protocols for In Vivo Administration of BIP-135

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## Compound of Interest

Compound Name: BIP-135

Cat. No.: B1667295

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These application notes provide a comprehensive overview of the experimental protocols for the in vivo administration of **BIP-135**, a potent and selective ATP-competitive Glycogen Synthase Kinase-3 (GSK-3) inhibitor. The information is intended for researchers, scientists, and drug development professionals working on neuroprotective and spinal muscular atrophy (SMA) research.

## Introduction

**BIP-135** is a maleimide-based compound that has demonstrated neuroprotective effects and has been investigated for its therapeutic potential in animal models of Spinal Muscular Atrophy (SMA)[1][2][3]. As a potent inhibitor of GSK-3 $\alpha$  and GSK-3 $\beta$ , **BIP-135** has been shown to increase the levels of Survival Motor Neuron (SMN) protein, a critical factor in the pathogenesis of SMA[1][2]. In vivo studies have indicated that **BIP-135** is well-tolerated in animal models and can extend survival in a mouse model of severe SMA[1][4].

## Mechanism of Action

**BIP-135** functions as an ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3)[4][5]. GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes[1][6]. Inhibition of GSK-3 by **BIP-135** has been shown to elevate the levels of the SMN protein, which is deficient in individuals with SMA[1][2]. Furthermore, **BIP-135** may exert its neuroprotective effects by modulating the intrinsic apoptotic pathway through the stabilization of the anti-apoptotic protein Bcl-2[1].

## Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of **BIP-135**.

Table 1: In Vitro Potency of **BIP-135**

Target	IC50	Assay Conditions	Reference
GSK-3 $\alpha$	16 nM	ATP-competitive assay	[4][5]
GSK-3 $\beta$	21 nM	ATP-competitive assay	[1][4][5]

Table 2: In Vivo Efficacy of **BIP-135** in a  $\Delta 7$  SMA KO Mouse Model

Dosage	Administration Route	Dosing Schedule	Key Outcomes	Reference
75 mg/kg	Intraperitoneal (i.p.)	Daily from postnatal day 0 to 21	Modest two-day extension in median survival	[1][4]
25 mg/kg	Intraperitoneal (i.p.)	Daily	Less effective than 75 mg/kg	[1]
125 mg/kg	Intraperitoneal (i.p.)	Daily	Less effective than 75 mg/kg	[1]

Table 3: In Vivo Tolerability of **BIP-135** in a  $\Delta 7$  SMA KO Mouse Model

Dosage	Observation	Outcome	Reference
75 mg/kg	Body weight	No decrease in body weight observed	<a href="#">[1]</a> <a href="#">[4]</a>
75 mg/kg	General Health	Appeared to be well-tolerated by the animals	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: In Vivo Administration of **BIP-135** in a $\Delta 7$ SMA KO Mouse Model

This protocol details the methodology for the daily intraperitoneal administration of **BIP-135** to neonatal  $\Delta 7$  SMA knockout mice.

#### 1. Materials:

- **BIP-135** (purity >98%)[\[1\]](#)
- Dimethyl sulfoxide (DMSO)
- Sterile 1 mL syringes with 27-gauge needles
- $\Delta 7$  SMA KO mouse model and littermate controls[\[1\]](#)
- Analytical balance
- Sterile microcentrifuge tubes

#### 2. Preparation of Dosing Solution:

- On each day of dosing, freshly prepare the **BIP-135** solution.
- Weigh the required amount of **BIP-135** using an analytical balance.

- Dissolve **BIP-135** in 100% DMSO to achieve the desired final concentration for injection (e.g., for a 75 mg/kg dose with a dosing volume of 2.5 mL/kg, the concentration would be 30 mg/mL).
- Vortex the solution until the **BIP-135** is completely dissolved.

### 3. Animal Dosing Procedure:

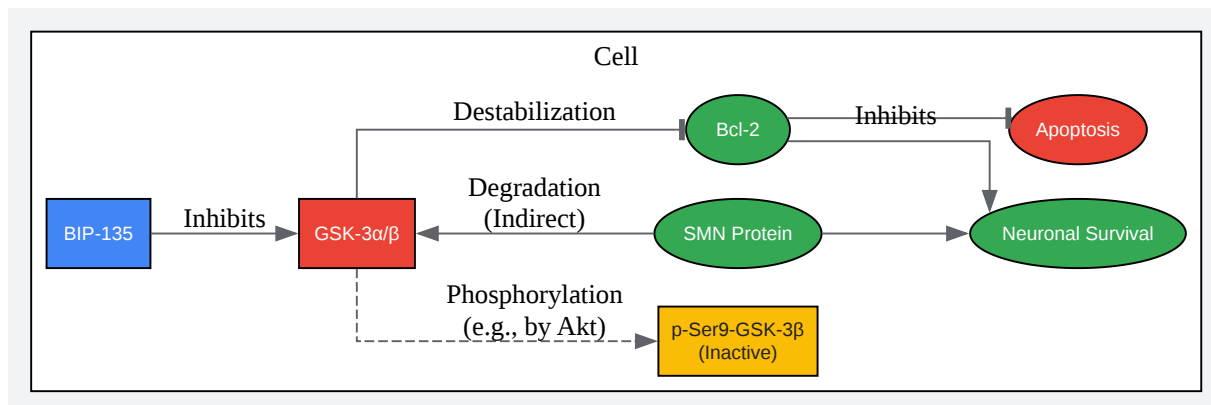
- The study should be conducted in accordance with institutional animal care and use guidelines.
- Use neonatal  $\Delta 7$  SMA KO mice, with treatment initiated on postnatal day 0[4].
- Administer **BIP-135** or vehicle (100% DMSO) via intraperitoneal (i.p.) injection once daily[1][4].
- The recommended effective dose is 75 mg/kg[1].
- The dosing volume should be 2.5 mL/kg[1].
- Continue daily injections until the study endpoint (e.g., postnatal day 21 or humane endpoint) [4].

### 4. Monitoring and Endpoints:

- Monitor the body weight of the animals daily[1].
- Observe the animals for any signs of toxicity or adverse effects.
- Record the survival of the animals daily to determine the median survival time[1][4].
- Motor function can be assessed using tests such as the geotaxis and tube tests, although significant improvements may not be observed in this severe model[1].

## Visualizations

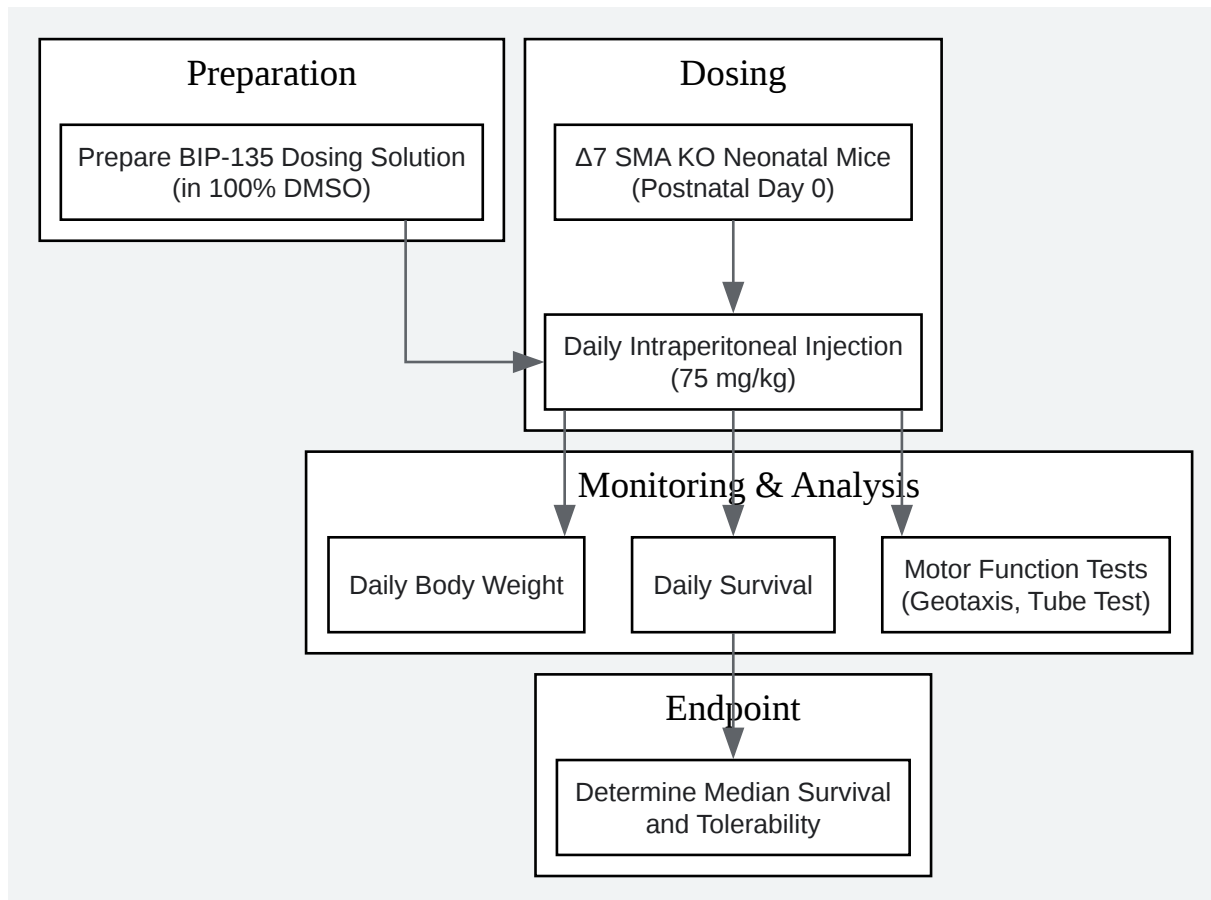
### Signaling Pathway of BIP-135



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Caption: Signaling pathway of **BIP-135** as a GSK-3 inhibitor.

## Experimental Workflow for In Vivo Study



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Caption: Experimental workflow for the in vivo administration of **BIP-135**.

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## References

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- 2. Identification of a Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitor, BIP-135, that Prolongs the Median Survival Time of  $\Delta 7$  SMA KO Mouse Model of Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
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